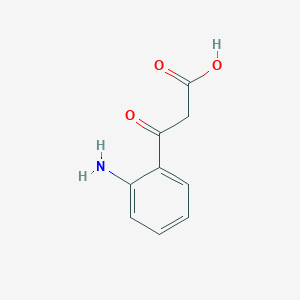
3-(2-Aminophenyl)-3-Oxopropanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-aminobenzoylacetic acid is a 3-oxo monocarboxylic acid that is benzoylacetic acid substituted at position 2 on the benzene ring by an amino group. It has a role as a bacterial metabolite. It is a 3-oxo monocarboxylic acid and a substituted aniline. It derives from a 3-phenylpropionic acid. It is a conjugate acid of a 2-aminobenzoylacetate.
Applications De Recherche Scientifique
Medicinal Chemistry
3-(2-Aminophenyl)-3-oxopropanoic acid has been studied for its potential therapeutic properties. It has shown promise as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes linked to diseases such as cancer and infections.
Case Study: Enzyme Inhibition
A study indicated that derivatives of this compound could inhibit urease, an enzyme associated with certain cancers and infections. The mechanism involves binding to the enzyme's active site, thereby blocking substrate access and reducing its activity.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can yield derivatives with enhanced biological activities.
Synthesis Pathway
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction : Utilizing o-carboxynitrobenzene and potassium ethyl malonate in a reaction to form 3-(2-nitrobenzophenone)-3-oxopropanoate.
- Reduction Reaction : Converting the nitro derivative to the amino derivative through catalytic hydrogen reduction .
Cytotoxicity Studies
Research has shown that structural modifications of amino acid derivatives can enhance cytotoxic effects against cancer cell lines. Although specific data on this compound is limited, its structural characteristics suggest potential anticancer activity .
Propriétés
Formule moléculaire |
C9H9NO3 |
|---|---|
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(2-aminophenyl)-3-oxopropanoic acid |
InChI |
InChI=1S/C9H9NO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5,10H2,(H,12,13) |
Clé InChI |
POAXUNDIOGWQOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















